molecular formula C6H11BrO B14345376 2-(2-Bromoethyl)but-2-en-1-ol CAS No. 103321-79-5

2-(2-Bromoethyl)but-2-en-1-ol

Cat. No.: B14345376
CAS No.: 103321-79-5
M. Wt: 179.05 g/mol
InChI Key: LGJKRIRAIGYPBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromoethyl)but-2-en-1-ol is an organic compound with the molecular formula C6H11BrO It is a brominated alcohol with a double bond in its structure, making it a versatile intermediate in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Bromoethyl)but-2-en-1-ol can be synthesized through several methods. One common approach involves the bromination of but-2-en-1-ol using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction typically proceeds via a free radical mechanism, where the bromine atom is introduced at the allylic position .

Another method involves the reaction of but-2-en-1-ol with hydrobromic acid (HBr). This reaction can lead to the formation of this compound through the addition of HBr across the double bond, followed by substitution of the hydroxyl group with a bromine atom .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using NBS or HBr. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The reactions are typically carried out in batch reactors with controlled temperature and light conditions to ensure high yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)but-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), ammonia (NH3)

Major Products Formed

    Oxidation: 2-(2-Bromoethyl)but-2-en-1-one

    Reduction: But-2-en-1-ol

    Substitution: 2-(2-Hydroxyethyl)but-2-en-1-ol, 2-(2-Aminoethyl)but-2-en-1-ol

Scientific Research Applications

2-(2-Bromoethyl)but-2-en-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving brominated substrates.

    Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug synthesis.

    Industry: In industrial settings, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)but-2-en-1-ol depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. The reaction proceeds through a transition state where the nucleophile and the leaving group (bromine) are both partially bonded to the carbon atom .

In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. This process involves the formation of an intermediate complex between the oxidizing agent and the substrate .

Comparison with Similar Compounds

2-(2-Bromoethyl)but-2-en-1-ol can be compared with other brominated alcohols and alkenes:

The presence of both the bromine atom and the double bond in this compound makes it unique and highly versatile for various chemical transformations.

Properties

CAS No.

103321-79-5

Molecular Formula

C6H11BrO

Molecular Weight

179.05 g/mol

IUPAC Name

2-(2-bromoethyl)but-2-en-1-ol

InChI

InChI=1S/C6H11BrO/c1-2-6(5-8)3-4-7/h2,8H,3-5H2,1H3

InChI Key

LGJKRIRAIGYPBV-UHFFFAOYSA-N

Canonical SMILES

CC=C(CCBr)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.